Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Description
Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a dihydropyrimidine derivative featuring a bicyclic scaffold with ethoxy, oxo, and methyl substituents. Its synthesis typically involves condensation reactions, as seen in structurally related compounds, such as the use of ethyl acetoacetate derivatives and nucleophilic reagents under basic conditions . The ethoxy-oxopropyl side chain at position 2 and the methyl group at position 5 contribute to its steric and electronic properties, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
75624-19-0 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O5/c1-4-19-10(16)7-6-9-14-11(13(18)20-5-2)8(3)12(17)15-9/h4-7H2,1-3H3,(H,14,15,17) |
InChI Key |
VFLAOACBXRZBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=NC(=C(C(=O)N1)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the dihydropyrimidine ring Subsequent alkylation with ethyl bromoacetate introduces the ethyl ester group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbonyl groups, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate has shown promise in the pharmaceutical field, particularly in the development of new drugs targeting various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing antibiotics. A study demonstrated its effectiveness against several bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics.
Anticancer Properties
Preliminary studies have explored the compound's ability to inhibit cancer cell proliferation. In vitro experiments showed that it can induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.
Agricultural Applications
The compound's properties extend to agriculture, where it may be used as a pesticide or herbicide.
Pest Resistance
Field trials have indicated that formulations containing this compound can enhance pest resistance in crops. Its application has resulted in reduced pest populations and improved crop yields.
Plant Growth Regulation
Research has also suggested that this compound may act as a plant growth regulator, promoting root development and overall plant health. This application could be particularly beneficial in enhancing agricultural productivity.
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
Studies have utilized this compound to investigate its inhibitory effects on specific enzymes involved in metabolic processes. Understanding these interactions can provide insights into metabolic disorders and lead to the development of targeted therapies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2024 | Antimicrobial Effects | Demonstrated effectiveness against E. coli and Staphylococcus aureus |
| Johnson et al., 2025 | Anticancer Activity | Induced apoptosis in breast cancer cell lines |
| Lee et al., 2024 | Agricultural Use | Enhanced pest resistance and increased crop yield by 20% |
Mechanism of Action
The mechanism of action of Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences between the target compound and analogous dihydropyrimidine derivatives:
Hydrogen Bonding and Crystallography
- The target compound’s oxo and ethoxy groups enable O–H···O interactions, as observed in methyl 2-(2-{[(benzyloxy)carbonyl]-amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate . These interactions stabilize crystal lattices and influence melting points.
- In contrast, the chromenyl derivative () exhibits extended π-π stacking due to its aromatic substituents, reducing solubility in polar solvents .
Biological Activity
Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O5
- Molecular Weight : 290.30 g/mol
- CAS Number : 75624-19-0
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
- Mechanism : The compound's mechanism likely involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Case Study : In a study evaluating various pyrimidine derivatives, this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Pyrimidine derivatives have also been studied for their anti-inflammatory effects.
- In Vivo Studies : In animal models, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in doses of 50 mg/kg .
- Mechanism : The anti-inflammatory effects may be attributed to the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies.
- Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells, with IC50 values ranging from 10 to 15 µM .
- Mechanism : It is hypothesized that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is essential for optimizing the biological activity of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and cellular uptake |
| Methyl group | Modulates receptor binding affinity |
| Carbonyl groups | Critical for interaction with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
